

physical and chemical properties of (1S,2S)-2-(benzylamino)cyclohexanol

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Compound of Interest

Compound Name: (1S,2S)-2-(benzylamino)cyclohexanol

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(1S,2S)-2-(benzylamino)cyclohexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral amino alcohol that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone and defined stereochemistry make it a valuable chiral building block and an effective ligand in asymmetric catalysis. This technical guide provides an in-depth overview of its physical and chemical properties, methodologies for its synthesis, and its applications, with a focus on its role in facilitating stereoselective transformations.

Core Physical and Chemical Properties

(1S,2S)-2-(benzylamino)cyclohexanol is a white to off-white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below. It is important to note that while some experimental values are available, others are estimated based on structurally similar compounds due to a lack of specific data in the published literature.

Property	Value	Source
CAS Number	322407-34-1	[1]
Molecular Formula	C ₁₃ H ₁₉ NO	[1]
Molecular Weight	205.30 g/mol	
Appearance	White to off-white powder	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents	[2][3]
pKa	Data not available	

Spectroscopic Data

Detailed experimental spectra for **(1S,2S)-2-(benzylamino)cyclohexanol** are not widely available. However, based on the analysis of its structural motifs and data from analogous compounds, the expected spectroscopic characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine protons on the cyclohexyl ring attached to the hydroxyl and amino groups, and the remaining methylene protons of the cyclohexane ring.

Protons	Expected Chemical Shift (ppm)
Aromatic (C ₆ H ₅)	7.2 - 7.4
Benzylic (CH ₂)	~3.8
CH-OH	~3.5
CH-NH	~2.8
Cyclohexyl (CH ₂)	1.0 - 2.0
OH and NH	Broad, variable

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclohexane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclohexyl ring.

Carbon Atoms	Expected Chemical Shift (ppm)
Aromatic (C ₆ H ₅)	127 - 140
Benzylic (CH ₂)	~52
CH-OH	~75
CH-NH	~60
Cyclohexyl (CH ₂)	20 - 40

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for O-H and N-H stretching, as well as C-H stretching from both aromatic and aliphatic components.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (alcohol)	3300 - 3400 (broad)
N-H Stretch (secondary amine)	3300 - 3500 (sharp)
C-H Stretch (aromatic)	>3000
C-H Stretch (aliphatic)	<3000
C=C Stretch (aromatic)	1450 - 1600

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Ion	Expected m/z
[M] ⁺	205.15

Experimental Protocols

While a specific, detailed protocol for the synthesis of **(1S,2S)-2-(benzylamino)cyclohexanol** is not readily available in the cited literature, a general methodology can be proposed based on established synthetic routes for analogous chiral amino alcohols[4]. The synthesis typically involves two key stages: the synthesis of the racemic trans-2-(benzylamino)cyclohexanol and the subsequent optical resolution to isolate the desired (1S,2S) enantiomer.

Synthesis of Racemic trans-2-(benzylamino)cyclohexanol

A common method for the synthesis of the racemic precursor is the aminolysis of cyclohexene oxide with benzylamine. This reaction proceeds via an SN2-type mechanism, leading to the trans product.

Procedure:

- In a round-bottom flask, combine cyclohexene oxide and an equimolar amount of benzylamine, either neat or in a suitable solvent such as ethanol.
- Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove any excess benzylamine and solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclohexanol.

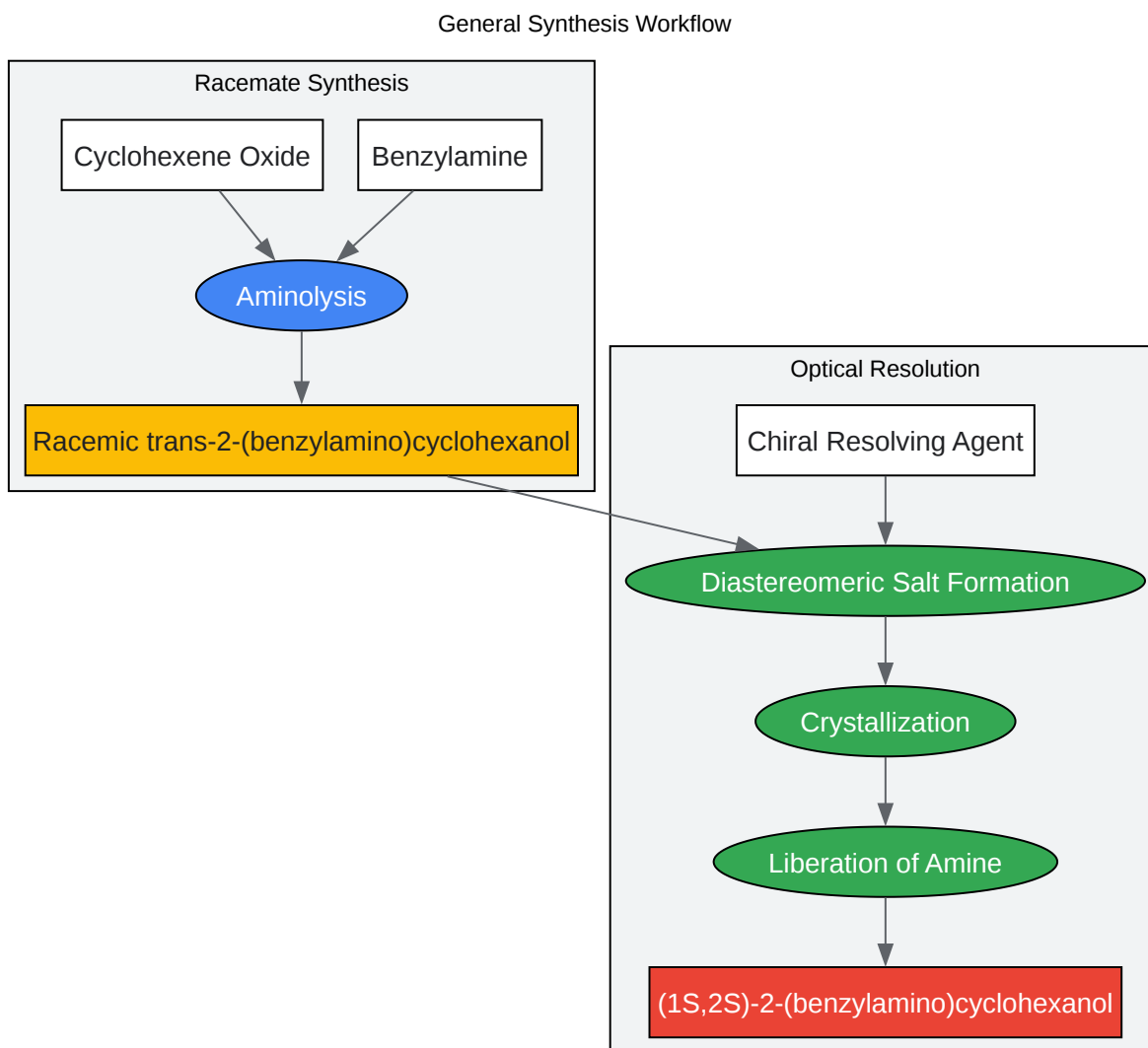
Optical Resolution

The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives.

Procedure:

- Dissolve the racemic trans-2-(benzylamino)cyclohexanol in a suitable solvent (e.g., ethanol or isopropanol).
- In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
- Add the solution of the resolving agent to the solution of the racemic amine.
- Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required.
- Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
- To liberate the free amine, dissolve the diastereomeric salt in water and treat it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

- Extract the enantiomerically enriched **(1S,2S)-2-(benzylamino)cyclohexanol** with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extracts over an anhydrous drying agent (e.g., MgSO_4), filter, and evaporate the solvent to yield the final product. The enantiomeric purity can be determined by chiral HPLC.



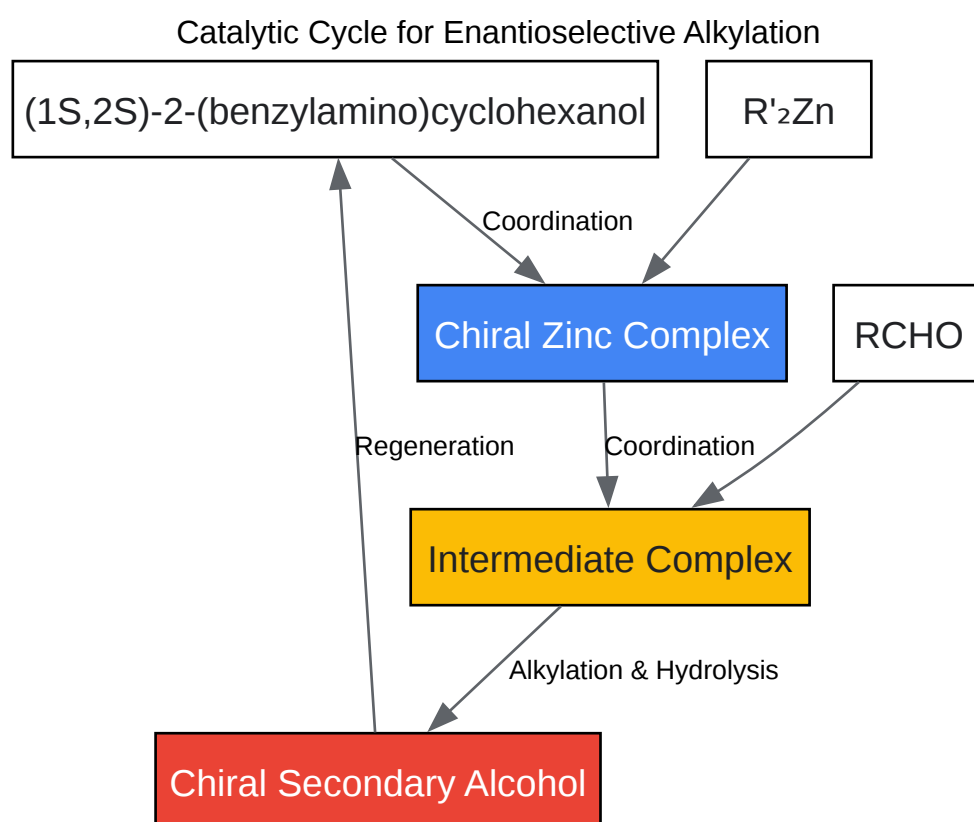
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Caption: General workflow for the synthesis of (1S,2S)-2-(benzylamino)cyclohexanol.

Applications in Asymmetric Catalysis

The primary application of **(1S,2S)-2-(benzylamino)cyclohexanol** is as a chiral ligand in asymmetric catalysis. The presence of both a hydroxyl and an amino group in a defined stereochemical relationship allows it to form stable chelate complexes with various metal centers. This creates a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes. In this transformation, the chiral amino alcohol acts as a catalyst to produce optically active secondary alcohols with high enantioselectivity.



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Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.

Biological Significance

While **(1S,2S)-2-(benzylamino)cyclohexanol** is primarily utilized as a synthetic tool, the β -amino alcohol structural motif is prevalent in numerous biologically active molecules and

pharmaceuticals[4]. Chiral β -amino alcohols are known to exhibit a wide range of biological activities, including potential as analgesic agents[5]. The specific spatial arrangement of the amino and hydroxyl groups is often crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, **(1S,2S)-2-(benzylamino)cyclohexanol** serves as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of this compound.

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References

- 1. (1S,2S)-2-(benzylamino)cyclohexanol | CAS 322407-34-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Cyclohexanol | C₆H₁₁OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. experts.illinois.edu [experts.illinois.edu]
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